molecular formula C17H17N5OS B6100359 1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-(thiophen-3-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-(thiophen-3-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

Cat. No.: B6100359
M. Wt: 339.4 g/mol
InChI Key: ZKBOOTDZDDIDJD-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-(thiophen-3-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a heterocyclic compound that combines pyrimidine, pyrazole, and thiophene moieties

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-thiophen-3-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-9-6-10(2)19-17(18-9)22-16-15(11(3)21-22)13(7-14(23)20-16)12-4-5-24-8-12/h4-6,8,13H,7H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBOOTDZDDIDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C3=C(C(CC(=O)N3)C4=CSC=C4)C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-(thiophen-3-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrimidine Ring: Starting with 4,6-dimethylpyrimidine-2-amine, the pyrimidine ring is formed through cyclization reactions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine derivatives with diketones or β-keto esters.

    Coupling with Thiophene: The thiophene moiety is introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-(thiophen-3-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or thiophene rings using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-(thiophen-3-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Material Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-(thiophen-3-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-(phenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
  • 1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-(furan-3-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

Comparison:

  • Uniqueness: The presence of the thiophene ring in 1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-(thiophen-3-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one imparts unique electronic properties, making it more suitable for applications in organic electronics compared to its phenyl or furan analogs.
  • Reactivity: The thiophene ring also influences the compound’s reactivity, particularly in substitution and oxidation reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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